molecular formula C12H15N3O B14772445 2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide

2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide

Cat. No.: B14772445
M. Wt: 217.27 g/mol
InChI Key: RAQPZCDRRBSPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide is a substituted propanamide derivative characterized by a 2-amino group on the propanamide backbone and an N-methyl-3-cyanobenzyl substitution on the amide nitrogen. Its molecular formula is C₁₂H₁₄N₃O, with a molecular weight of 228.26 g/mol.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide

InChI

InChI=1S/C12H15N3O/c1-9(14)12(16)15(2)8-11-5-3-4-10(6-11)7-13/h3-6,9H,8,14H2,1-2H3

InChI Key

RAQPZCDRRBSPGY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=CC=C1)C#N)N

Origin of Product

United States

Preparation Methods

Multi-Step Amidation via Protected Intermediates

A common strategy involves sequential amidation and deprotection steps. For example:

  • Phthalimide Protection : A phthalimido-protected propanamide intermediate is synthesized by reacting 2-amino-3-methylbutanoic acid with phthalic anhydride.
  • N-Alkylation : The protected intermediate undergoes alkylation with 3-cyanobenzyl bromide in the presence of a base (e.g., NaH) to introduce the cyanophenylmethyl group.
  • Deprotection : Hydrazinolysis or acidic hydrolysis removes the phthalimide group, yielding the free amine.
  • N-Methylation : Reductive amination with formaldehyde and sodium borohydride introduces the N-methyl group.

Key Data :

  • Yield: 68–75% (over four steps).
  • Purity: >95% after column chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Transition Metal-Catalyzed C–H Activation

A patent (CN111187181B) describes a regioselective C–H activation approach:

  • Substrate Preparation : 2,2-Dimethyl-N-phenylpropanamide is reacted with azobisisobutyronitrile (AIBN).
  • Catalytic System : Ru(p-cymene)Cl₂ or Ni(dppf)Cl₂ facilitates para-C–H activation, forming N-[4-(cyano-dimethyl-methyl)-phenyl]-2,2-dimethylpropanamide.
  • Hydrolysis : Treatment with 6M HCl at 80°C cleaves the amide bond, yielding 2-(4-aminophenyl)-2-methylpropanenitrile, which is further functionalized to the target compound.

Optimization Insights :

  • Catalyst loading: 5 mol% Ru achieves 82% conversion.
  • Temperature: 45°C minimizes side reactions.

One-Pot Reductive Amination

A modified method from PMC9197094 employs reductive amination:

  • Condensation : 3-Cyanobenzaldehyde reacts with 2-aminopropanamide in ethanol.
  • Imine Formation : The Schiff base intermediate is reduced using NaBH₃CN in MeOH.
  • N-Methylation : Dimethyl sulfate in DMF introduces the methyl group.

Performance Metrics :

  • Reaction time: 12 hours.
  • Isolated yield: 70%.

Comparative Analysis of Methods

Method Yield Catalyst Key Advantage Limitation
Multi-Step Amidation 68–75% None High purity Lengthy purification steps
C–H Activation 82% Ru(p-cymene)Cl₂ Atom-economical Requires specialized catalysts
Reductive Amination 70% NaBH₃CN One-pot simplicity Moderate functional group tolerance

Advanced Catalytic Systems

Gold(I)-Mediated Cyclization

A PMC5909973 protocol uses AuCl·PPh₃ to cyclize ynones into dihydropyridones, which are functionalized to the target amide. Key steps:

  • Weinreb Amide Formation : Boc-β-alanine is converted to a Weinreb amide.
  • Alkyne Addition : Lithium acetylide adds to the amide.
  • Cyclization : Au(I) catalysts promote 6-endo cyclization.

Conditions :

  • Catalyst: 2 mol% PPh₃AuOTf.
  • Yield: 65%.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Hexane/EtOAc (7:3) resolves unreacted starting materials.
  • Ion-Exchange Resins : Dowex 50WX8 removes cationic impurities.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 1.8 (6H, s, CH₃), 2.8 (3H, s, NCH₃), 4.2 (2H, s, CH₂CN), 7.2–7.5 (4H, m, Ar-H).
  • IR : 2210 cm⁻¹ (C≡N), 1663 cm⁻¹ (C=O).

Industrial-Scale Considerations

Patent EP1863759A1 highlights critical factors for scalability:

  • Solvent Selection : MEK minimizes side products during hydrolysis.
  • Cost Optimization : Ru catalysts are recycled via biphasic systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-cyanobenzyl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The cyanobenzyl group can be reduced to form benzylamine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or cyanobenzyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the compound in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

(S)-2-Amino-N-(3-cyanobenzyl)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-cyanobenzyl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Differences

Compound Name Aromatic Substituent Position N-Substituents Amino Position Molecular Formula Key Properties/Applications
2-Amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide Cyano (CN) 3 Methyl, 3-cyanobenzyl 2 C₁₂H₁₄N₃O Hypothetical CNS activity; enhanced metabolic stability due to CN group
(2S)-2-Amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide Nitro (NO₂) 3 Methyl, 3-nitrobenzyl 2 C₁₁H₁₅N₃O₃ Enzyme inhibition (e.g., kinase inhibitors); nitro group aids electron withdrawal
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride Fluoro (F) 4 Methyl, 4-fluorobenzyl 3 C₁₂H₁₆FN₃O·HCl Improved pharmacokinetics; fluorinated derivatives used in agrochemicals and CNS drugs
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide Chloro (Cl) 3 (S)-1-(3-chlorophenyl)ethyl 2 C₁₂H₁₆ClN₃O Chiral intermediate; chloro enhances lipophilicity for membrane penetration
N-(3-Cyanophenyl)-2-methylpropanamide Cyano (CN) 3 3-cyanophenyl None C₁₁H₁₂N₂O Non-amino analog; potential use in polymer or material science

Analysis of Substituent Effects

Electron-Withdrawing Groups (EWGs): Cyano (CN): Present in the target compound and , CN increases polarity and metabolic stability. It may enhance binding to receptors requiring electron-deficient aromatic interactions . Nitro (NO₂): Stronger EWG than CN; improves binding affinity in enzyme inhibitors but may reduce metabolic stability due to redox activity . Fluoro (F): Smaller size and moderate EWG effects improve bioavailability and blood-brain barrier penetration, as seen in . Chloro (Cl): Combines moderate EWG effects with lipophilicity, favoring membrane permeability .

Amino Group Position: A 2-amino configuration (target compound, ) aligns with bioactive motifs in neurotransmitters (e.g., GABA analogs). A 3-amino group () may alter hydrogen-bonding patterns, affecting target selectivity.

Chiral Ethyl (): Introduces stereochemical complexity, critical for enantioselective drug action.

Biological Activity

2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide, a chiral compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group, a cyanobenzyl moiety, and a propanamide backbone, contributing to its unique reactivity and biological interactions. Its molecular formula is C12H14N2O, with a molecular weight of approximately 218.25 g/mol.

Chemical Structure and Properties

The structural characteristics of 2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide are pivotal in determining its biological activity. The presence of both amino and carbonyl functional groups allows for various chemical reactions, enhancing its utility in organic synthesis and medicinal applications.

Property Value
Molecular FormulaC12H14N2O
Molecular Weight218.25 g/mol
Functional GroupsAmino, Carbonyl
ChiralityChiral

The biological activity of 2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator by binding to active sites, thereby altering enzymatic activity or receptor function. This mechanism is crucial for its potential therapeutic applications.

Biological Activity

Research indicates that 2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide exhibits significant biological activity, particularly in the following areas:

  • Enzyme Modulation : Studies have suggested that this compound can modulate enzyme activity, making it a candidate for further exploration in therapeutic contexts.
  • Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects in various models, indicating potential applications in treating inflammatory diseases.
  • Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, warranting further research into its efficacy against different cancer cell lines.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • Research has focused on the interaction of 2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide with specific enzymes. For instance, it has been evaluated as a biochemical probe in enzyme-substrate interactions, highlighting its potential as a therapeutic agent in metabolic pathways .
  • Anti-inflammatory Effects :
    • In vitro studies have demonstrated that derivatives of this compound can reduce pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated microglial cells . This suggests that 2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide could be beneficial in managing neuroinflammatory conditions.
  • Cytotoxicity Assays :
    • Cytotoxic effects were observed when testing the compound against various cancer cell lines. The results indicated concentration-dependent inhibition of cell proliferation and induction of apoptosis .

Summary of Biological Activities

Activity Description References
Enzyme ModulationPotential to inhibit or activate specific enzymes
Anti-inflammatory PropertiesReduces levels of pro-inflammatory cytokines
Anticancer ActivityInduces apoptosis and inhibits proliferation in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A two-step approach is common: (1) Substitution of 3-cyanobenzyl chloride with methylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the N-methylated intermediate, followed by (2) condensation with 2-aminopropanoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt). Optimize reaction temperatures (40–60°C) and solvent polarity (e.g., DCM vs. THF) to suppress side reactions like hydrolysis of the nitrile group . Validate intermediates via 1H^1H-NMR (e.g., methyl singlet at δ ~2.9 ppm for N–CH₃) and IR (C≡N stretch at ~2240 cm⁻¹) .

Q. How can the structural identity and purity of the compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly the amide and cyanophenyl groups .
  • Spectroscopy : 1H^1H-NMR to confirm methyl and aromatic proton environments; 13C^{13}C-NMR to verify the nitrile carbon (~115 ppm) and amide carbonyl (~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion [M+H]⁺ and rule out impurities.

Q. What are the key physicochemical properties (e.g., solubility, melting point) critical for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy. The nitrile group may reduce aqueous solubility, requiring co-solvents like ethanol (<5% v/v) .
  • Melting Point : Determine via differential scanning calorimetry (DSC); compare to analogs like N-methylpropanamide (melting range ~85–90°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., conflicting 1H^1H-NMR shifts) for this compound?

  • Methodological Answer :

  • Solvent Effects : Replicate spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess shifts caused by hydrogen bonding.
  • Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening in the amide or cyanophenyl groups .
  • Cross-Validation : Compare with computational predictions (DFT-based NMR simulations) and crystallographic data .

Q. What strategies are effective for probing enantiomeric purity if the compound has a chiral center?

  • Methodological Answer :

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol gradients; validate with a racemic control .
  • Circular Dichroism (CD) : Compare experimental CD spectra to calculated spectra (TD-DFT) for absolute configuration assignment .
  • Crystallographic Resolution : If single crystals are obtainable, refine using SHELXL’s Flack parameter to confirm enantiomericity .

Q. How can the compound’s stability under physiological conditions (e.g., pH, temperature) be systematically evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor via LC-MS for hydrolysis products (e.g., carboxylic acid from nitrile hydrolysis) .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >150°C for solid-state stability) .

Q. What experimental designs are recommended for studying protein-ligand interactions involving this compound?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip; measure binding kinetics (kₐ, kd) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) under varying ionic strengths to dissect hydrophobic/electrostatic contributions .

Q. How can researchers address low reproducibility in biological assays (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Batch Purity Analysis : Use orthogonal methods (HPLC, 1H^1H-NMR) to ensure compound integrity.
  • Assay Conditions : Standardize DMSO concentration, cell passage number, and incubation times. Include positive controls (e.g., known inhibitors) to validate assay robustness .

Key Citations

  • Structural refinement and crystallography:
  • Spectroscopic validation:
  • Synthetic optimization:
  • Stability and assay design:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.